5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)-

Description

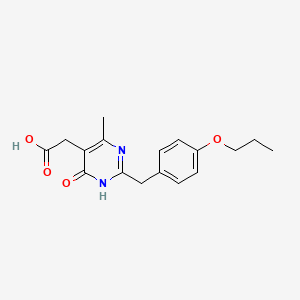

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- is a complex organic compound with a molecular formula of C17H20N2O4 and a molecular weight of 316.3517 . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

CAS No. |

64677-96-9 |

|---|---|

Molecular Formula |

C17H20N2O4 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

2-[4-methyl-6-oxo-2-[(4-propoxyphenyl)methyl]-1H-pyrimidin-5-yl]acetic acid |

InChI |

InChI=1S/C17H20N2O4/c1-3-8-23-13-6-4-12(5-7-13)9-15-18-11(2)14(10-16(20)21)17(22)19-15/h4-7H,3,8-10H2,1-2H3,(H,20,21)(H,18,19,22) |

InChI Key |

PVUMFRXHYJUCIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- involves several steps. One common method includes the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized to achieve a high yield of over 90%. Industrial production methods may involve similar catalytic hydrogenation processes, but on a larger scale with more stringent control over reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- serves as a building block in organic synthesis. It is utilized for the formation of more complex molecules and pharmaceuticals. The compound can undergo various chemical reactions including:

- Oxidation: Using agents like potassium permanganate.

- Reduction: Via reducing agents such as sodium borohydride.

- Substitution: Nucleophilic substitutions at the benzyl position.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Antitumor Activity: It has been observed to induce apoptosis in cancer cells, suggesting its utility in oncology.

Medicine

The compound is under investigation for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity.

Industry

In industrial applications, 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- is explored for developing new materials and chemical processes.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in T47D cells | |

| Tubulin Inhibition | Inhibits polymerization |

Case Studies

-

Antitumor Activity in T47D Cells:

A study demonstrated that similar pyrimidine compounds significantly inhibited growth in T47D breast cancer cells. This suggests that structural modifications can enhance their potency as anticancer agen -

Inhibition of Tubulin Polymerization:

Some pyrimidine derivatives were found to inhibit tubulin polymerization, a critical process for cell division. This mechanism provides insight into their antitumor activi -

Antimicrobial Efficacy:

Research on related compounds has shown promising results against various microbial strains, indicating potential applications in treating infectio

Mechanism of Action

The mechanism of action of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- can be compared with other pyrimidine derivatives such as:

2-Amino-4-hydroxy-6-methylpyrimidine: This compound has similar structural features but lacks the propoxybenzyl group, which may result in different biological activities.

Pyrimido[4,5-d]pyrimidine: Another class of pyrimidine derivatives with bicyclic structures, known for their biological significance and applications in medicinal chemistry.

The uniqueness of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- is a compound of interest in pharmaceutical research due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C17H20N2O4

- Molecular Weight: 316.36 g/mol

- CAS Number: CB32359288

The compound's structure includes a pyrimidine ring, which is known for its role in various biological processes. The presence of hydroxy and propoxy groups may influence its solubility and interaction with biological targets.

Research indicates that compounds similar to 5-pyrimidineacetic acid derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity: Some studies have reported that pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Antitumor Effects: Certain pyrimidine derivatives have been characterized as having antitumor properties by inducing apoptosis in cancer cells. This is often mediated through pathways involving caspases and other apoptotic factors .

Case Studies

-

Antitumor Activity in T47D Cells:

A study demonstrated that similar pyrimidine compounds significantly inhibited growth in T47D breast cancer cells, suggesting that structural modifications can enhance their potency as anticancer agents . -

Inhibition of Tubulin Polymerization:

Some pyrimidine derivatives were found to inhibit tubulin polymerization, a critical process for cell division, thereby providing a mechanism for their antitumor activity . -

Antimicrobial Efficacy:

Research on related compounds has shown promising results against various microbial strains, indicating potential applications in treating infections .

Biological Activity Summary Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in T47D cells | |

| Tubulin Inhibition | Inhibits polymerization |

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- | C17H20N2O4 | Antimicrobial, Antitumor |

| 5-(4-Hydroxy-6-methyl-2-oxo-2H-pyran) | C19H24N2O4 | Antitumor |

| Methyl 2-[5-oxo-3,4-di-(2-pyridyl)-1,4,5,6-tetrahydro-1,2,4-triazine] | C12H12N6O3 | Antibacterial |

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of 5-Pyrimidineacetic acid derivatives?

Answer: Synthesis optimization should follow a structured approach:

- Reactor Design : Use batch reactors with controlled temperature (e.g., 25–60°C) and inert atmospheres to minimize side reactions. Adjust stoichiometric ratios of precursors (e.g., 4-propoxybenzyl groups) to improve yield .

- Statistical Experimental Design : Employ factorial designs (e.g., 2^k or response surface methodology) to identify critical parameters (e.g., pH, solvent polarity) and reduce experimental iterations .

- Purification : Utilize reverse-phase chromatography (e.g., SPB®-1000 columns) with gradient elution (acetonitrile/water) to isolate the target compound from byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- HPLC Analysis : Use a C18 column with a buffer system (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm to confirm purity and retention time .

- NMR Spectroscopy : Perform ¹H/¹³C NMR in deuterated DMSO to verify substituent positions (e.g., 4-propoxybenzyl, 6-hydroxy groups) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro assays?

Answer:

- Solvent Screening : Test dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) at concentrations ≤1% (v/v) to maintain colloidal stability .

- Surfactant Additives : Use polysorbate-80 (0.01% w/v) to enhance aqueous solubility without interfering with biological activity .

Advanced Research Questions

Q. What strategies are available to resolve contradictions in bioactivity data across different experimental models?

Answer:

- Meta-Analysis Framework : Normalize data using Z-score transformations to account for variability in assay conditions (e.g., cell lines, incubation times) .

- Mechanistic Profiling : Conduct kinase inhibition assays (e.g., PIM1 kinase) to identify off-target effects that may explain divergent results .

- Dose-Response Validation : Replicate studies using standardized IC50 protocols with internal controls (e.g., staurosporine) to validate potency thresholds .

Q. How can computational modeling predict the compound’s structure-activity relationship (SAR) for targeted drug design?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., methyltransferases), focusing on key interactions (e.g., hydrogen bonding with the 6-hydroxy group) .

- QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and Hammett constants to correlate substituent effects (e.g., 4-propoxy vs. 4-methoxy) with activity .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to oxidative (H2O2), hydrolytic (pH 1–13), and photolytic (ICH Q1B guidelines) stress, followed by HPLC-MS to identify degradation pathways .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 12 weeks and monitor purity loss using validated stability-indicating methods .

Q. How can researchers evaluate the ecological impact of this compound in microbial ecosystems?

Answer:

- Microcosm Assays : Incubate soil/water samples with the compound (0.1–10 ppm) and measure microbial diversity via 16S rRNA sequencing to assess toxicity .

- QSAR-Environmental Risk Assessment : Use EPA EPI Suite to predict biodegradation half-life and bioaccumulation potential based on hydrophobicity (logKow) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.